![molecular formula C19H18ClN5 B2921353 5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896853-72-8](/img/structure/B2921353.png)

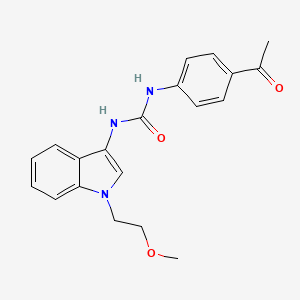

5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to target specific cellular pathways and modulate various biological processes. In

Applications De Recherche Scientifique

Antimicrobial Activity : Derivatives of pyrazolo[3,4-d]pyrimidine, which include compounds similar to the specified chemical, have been synthesized and tested for antimicrobial activity. Certain compounds have shown potency almost equivalent to standard antibiotics like Chloramphenicol. This research suggests potential applications in developing new antimicrobial agents (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).

Anticancer Properties : Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antiproliferative and proapoptotic effects on cancer cells, particularly A431 and 8701-BC cells. These compounds inhibit cell growth by interfering with the phosphorylation of Src and act as proapoptotic agents by inhibiting the BCL2 gene. Several compounds in this category were found to be more active than reference compounds in inducing apoptosis (Carraro et al., 2006).

Synthetic Methods : Research has been conducted on the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives via the intermolecular aza-Wittig reaction. This research contributes to the development of new methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which could have implications for creating new compounds with potential biological activities (Barsy & El-Rady, 2006).

Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have been shown to exhibit affinity for A1 adenosine receptors. Research in this area has focused on synthesizing analogues of 1-methylisoguanosine and testing their affinity for A1 adenosine receptors, potentially leading to applications in neurological or cardiovascular diseases (Harden, Quinn, & Scammells, 1991).

Antioxidant Activity : Research has been conducted on 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating moieties such as pyrazole and pyrazolo[3,4-d]pyrimidine, to enhance the lipophilicity and cellular transport of bioactive units. These compounds have been assessed for in vitro anti-cancer activity, with some showing significant potency (Maftei et al., 2016).

Propriétés

IUPAC Name |

5-tert-butyl-3-(4-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)15(11-22-25)13-4-6-14(20)7-5-13/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZLTBKKGSIRRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-(4-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B2921270.png)

![Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921274.png)

![8-chloro-2-(2,5-dimethylfuran-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2921275.png)

![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)

![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)

![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)

![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)

![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)

![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)